molecular formula C12H23NO6 B6309255 3-{[(Tert-butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid CAS No. 2109165-73-1

3-{[(Tert-butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid

Cat. No.: B6309255
CAS No.: 2109165-73-1
M. Wt: 277.31 g/mol
InChI Key: GMVZOTPXZMMNFX-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains a propanoic acid moiety, making it a versatile intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves multiple steps One common method starts with the protection of the amine group using the Boc groupThe final step involves the formation of the propanoic acid moiety through a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group. This property is exploited in various synthetic pathways to achieve selective modifications of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2,2-dimethoxyethyl group in 3-{(Tert-butoxy)carbonylamino}propanoic acid provides unique steric and electronic properties, making it a valuable intermediate in specific synthetic pathways. Its ability to undergo selective reactions while maintaining the integrity of the Boc protecting group highlights its versatility in organic synthesis .

Properties

IUPAC Name

3-[2,2-dimethoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13(7-6-9(14)15)8-10(17-4)18-5/h10H,6-8H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVZOTPXZMMNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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